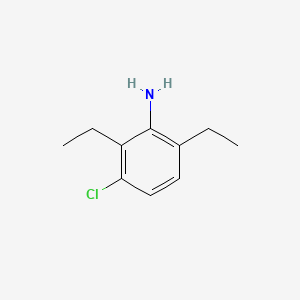

3-Chloro-2,6-diethylaniline

Descripción

Contextual Significance of Halogenated Anilines in Organic Chemistry

Halogenated anilines are aromatic amines that contain one or more halogen atoms attached to the benzene (B151609) ring. These compounds are of significant interest in organic chemistry due to the unique influence of the halogen and amino groups on the molecule's reactivity. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, while halogens are deactivating yet also ortho-, para-directing. byjus.com This interplay of electronic effects makes halogenated anilines versatile building blocks in organic synthesis.

Aryl halides, including halogenated anilines, are crucial synthetic intermediates for forming carbon-carbon bonds through widely used methods like cross-coupling reactions. nih.gov They are also foundational components in the synthesis of various biologically active molecules and industrial materials. nih.gov The introduction of a halogen atom into an aniline (B41778) structure can significantly alter its physical, chemical, and biological properties, leading to a broad spectrum of applications.

Evolution of Research Interests in 3-Chloro-2,6-diethylaniline

This compound, with the chemical formula C₁₀H₁₄ClN, is a disubstituted aniline derivative. nih.gov Its structure, featuring two ethyl groups at the 2 and 6 positions and a chlorine atom at the 3 position, gives it distinct properties. cymitquimica.com Initially, interest in compounds like this compound stemmed from their role as intermediates in the synthesis of dyes and pigments. guidechem.com The presence of the chromophoric amino group and the auxochromic effect of the chlorine atom made it a candidate for creating specific color properties in larger molecules. guidechem.com

Over time, research has expanded to explore its use in polymer chemistry. Specifically, it has been investigated as a precursor and a component in the synthesis of high-performance polymers. For instance, its derivative, 4,4'-methylenebis(this compound) (MCDEA), is a key component in the production of polyurethane elastomers and epoxy resins, where it contributes to enhanced thermal stability and mechanical strength. merckmillipore.com This has shifted the research focus towards its application in materials science.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted. A significant area of investigation is the optimization of its synthesis. Traditional methods often involved direct chlorination of 2,6-diethylaniline (B152787), which could be hazardous and result in multiple halogenated byproducts. google.com More recent patented methods focus on catalytic processes, such as the reaction of m-chloroaniline with ethylene (B1197577) in the presence of a metal complex catalyst, to achieve higher yields and purity. google.compatsnap.com

Future research is likely to continue in several key directions:

Advanced Polymer Systems: Further exploration of its role and its derivatives in creating novel polymers with tailored properties. This includes investigating its use as a curing agent and chain extender in various polymer matrices. vot.pl

Pharmaceutical and Agrochemical Synthesis: While primarily known for its role in materials science, its structural motifs suggest potential as a scaffold in the synthesis of new pharmaceutical and agrochemical compounds. guidechem.com The specific substitution pattern could be leveraged to design molecules with desired biological activities.

Mechanistic Studies: Deeper investigation into the reaction mechanisms involving this compound will provide a better understanding of its reactivity and help in designing more efficient synthetic routes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67330-62-5 | nih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₄ClN | nih.govbiosynth.com |

| Molecular Weight | 183.68 g/mol | nih.govbiosynth.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Boiling Point | 137-139 °C at 10 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.095 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.56 | chemicalbook.comsigmaaldrich.com |

| Flash Point | 113 °C | biosynth.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJBIPLKIGSVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344561 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-62-5 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Chloro 2,6 Diethylaniline

Established Synthesis Pathways for 3-Chloro-2,6-diethylaniline

The industrial production of this compound predominantly relies on the catalytic ethylation of m-chloroaniline. This approach offers a more controlled and environmentally benign alternative to traditional halogenation methods.

Catalytic Alkylation and Metathesis Reactions

A prominent method for synthesizing this compound involves the ethylation of m-chloroaniline using ethene in the presence of a metal complex catalyst. This process encompasses the preparation of the catalyst, the ethylation/metathesis reaction, and subsequent hydrolysis and separation steps to isolate the final product. The use of catalytic ethylation is favored for its high yield, stability, and the use of readily available and cost-effective raw materials.

Metal complex catalysts are central to the ethylation of anilines. These catalysts are typically generated by heating metals, such as aluminum powder, or their salts in aniline (B41778) or an alkylated aniline. patsnap.com This process forms an aniline or alkyl benzene (B151609) amine metal complex. patsnap.com This complex then facilitates the ethylation of m-chloroaniline at high temperatures and pressures. The catalyst enables a metathetical reaction between the ethylated complex and m-chloroaniline to produce this compound. patsnap.com Transition metal complexes, including those based on rhodium and iridium, are also known to catalyze the alkylation of anilines with olefins. rsc.orgunizar.esacs.orgacs.orgscite.ai

The synthesis of this compound via catalytic ethylation is conducted under specific, optimized conditions to maximize yield and purity. The process generally involves heating m-chloroaniline with the prepared metal complex catalyst and introducing ethene under high pressure. patsnap.com

Key reaction parameters include:

Temperature: The reaction is typically carried out at temperatures ranging from 150°C to 400°C, with a preferred range of 200°C to 300°C. google.com

Pressure: The pressure is maintained between 10 MPa and 25 MPa, with an optimal range of 12 MPa to 20 MPa. google.com

Reactant Ratios: The mass ratio of m-chloroaniline to the aniline or alkyl benzene amine used in catalyst preparation, and to ethene, is carefully controlled. A typical ratio is 1.26–0.9 : 1 : 2.4–5.6, with a preferred ratio of 1.1–0.9 : 1 : 3.4–3.6. google.com

The reaction is monitored to control the rate of ethene addition, which is adjusted as the pressure inside the reaction vessel changes. patsnap.com After the reaction is complete, the mixture is cooled, and the resulting product is hydrolyzed and separated by vacuum rectification to obtain a high-purity product. google.com

Interactive Data Table: Illustrative Reaction Parameters

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Catalyst Preparation | |||

| Aniline/Alkyl Benzene Amine | Aniline | Aniline | Ortho Toluidine |

| Metal | Aluminum Powder | Aluminum Powder | Metallic Aluminum |

| Temperature | 260°C | 300°C | 310°C |

| Ethylation Reaction | |||

| m-Chloroaniline | 500 grams | 500 grams | 495 grams |

| Temperature | 300°C | 300°C | 310°C ± 10°C |

| Initial Pressure | 15 MPa | 15 MPa | 14 MPa |

| Final Pressure | 18 MPa | 18 MPa | 18 MPa |

| Ethene Addition Rate | |||

| Initial | 2 - 4 g/min | 2 - 4 g/min | 2 - 4 g/min |

| Adjusted | 1 - 2 g/min | 1 - 2 g/min | 1 - 2 g/min |

Source: patsnap.com

A significant advantage of the catalytic ethylation process is the ability to regenerate and recycle the catalyst. patsnap.com After the initial reaction, the catalyst can be recovered from the reaction mixture. One method involves hydrolysis of the product mixture, which separates the catalyst components for reuse. google.com Clay catalysts used in the alkylation of aromatic amines can be regenerated by washing with a mixture of an acid, water, and an organic solvent. google.com For iridium/graphene nanostructured catalysts, regeneration can be as simple as centrifugation, allowing for multiple reaction cycles with only a slight decrease in activity. rsc.orgpreprints.org This recyclability reduces waste and production costs, contributing to a more sustainable industrial process. patsnap.commdpi.com

Considerations for Alternative Chlorination Approaches of Dialkylanilines

While catalytic ethylation of m-chloroaniline is a primary route, another synthetic strategy involves the direct chlorination of 2,6-diethylaniline (B152787). google.com This traditional method presents challenges, including the handling of hazardous chlorine gas and the need for corrosion-resistant equipment. The direct chlorination of 2,6-dimethylaniline (B139824), a similar compound, has been shown to produce poor yields. google.com

To circumvent these issues, alternative chlorination methods are considered. One approach is the chlorination of the ammonium (B1175870) salts of 2,6-dialkylanilines using a chlorinating agent in an inert organic solvent. google.com Another method involves the chlorination of 4,4'-methylene-bis-(2,6-diethylaniline) in a solvent like dichloromethane (B109758) or acetic acid, followed by neutralization. google.com These alternative routes aim to improve selectivity and safety compared to direct chlorination with chlorine gas.

Reaction Mechanisms of this compound in Synthetic Transformations

This compound can participate in several types of chemical reactions, making it a versatile intermediate. cymitquimica.com The presence of the chlorine atom and the amino group on the aromatic ring, along with the two ethyl groups, dictates its reactivity.

The primary reactions involving this compound include:

Substitution Reactions: The chlorine atom on the aromatic ring can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various products or be involved in reduction processes.

Condensation Reactions: It is used in the synthesis of larger molecules, such as 4,4'-methylenebis(this compound), which serves as a curing agent for resins. merckmillipore.com This reaction is typically performed in an aqueous solution under heat.

Reactions with Chloroacetyl Chloride: In the presence of triethylamine (B128534), this compound reacts with chloroacetyl chloride.

Reactions with Hypochlorous Acid: Research has shown that this compound reacts with hypochlorous acid (HOCl) to form products such as 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide (B32628) and 2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide.

The ethyl groups on the ring can also influence its reactivity through hydrophobic interactions. The acidity of the reaction medium is a critical factor that can influence the orientation of substitution products in derivatives of similar anilines, like 2,6-diethylaniline. cdnsciencepub.com

Nucleophilic Reactivity and Substitution Dynamics of the Chloro Moiety

The chemical reactivity of this compound is significantly influenced by the substituents on its aromatic ring. The chlorine atom, positioned meta to the amino group, is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophilic groups. The dynamics of this substitution are affected by the steric hindrance imposed by the two adjacent ethyl groups. This steric crowding can influence the rate of reaction at the chloro position.

Amide Formation via Acylation Reactions

A key reaction pathway for this compound involves the acylation of its primary amine group to form amides. This reaction is a cornerstone for creating more complex derivative compounds. A common method involves reacting the aniline with an acyl chloride, such as chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

The mechanism for this N-acylation follows a nucleophilic acyl substitution pathway. The nucleophilic nitrogen of the amine group in this compound attacks the electrophilic carbonyl carbon of the acyl chloride. brainly.com This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, resulting in the stable amide bond. brainly.com This type of reaction is highly efficient due to the significant reactivity of acyl chlorides. sandiego.eduumass.edu For instance, the reaction between this compound and chloroacetyl chloride yields N-(3-chloro-2,6-diethylphenyl) acetamide derivatives.

Condensation Polymerization Reactions

This compound serves as a crucial monomer in condensation polymerization, most notably in the synthesis of methylene-bridged diamines. These reactions lead to the formation of high-performance polymers.

Formation Mechanism of 4,4'-Methylenebis(this compound) (M-CDEA)

The synthesis of 4,4'-Methylenebis(this compound) (M-CDEA) is a primary example of the condensation polymerization of this compound (CDEA). google.com The process is typically carried out in an aqueous acidic medium. patsnap.comgoogle.com

The reaction mechanism proceeds through the following key steps:

Salt Formation : CDEA is first reacted with a strong acid, such as hydrochloric acid, in an aqueous solution. This protonates the amino group, forming the this compound hydrochloride salt. google.com This step activates the aromatic ring for the subsequent electrophilic attack.

Condensation : Formaldehyde (B43269) is then introduced to the reaction mixture. google.com The formaldehyde acts as an electrophile, and a condensation reaction occurs, forming a methylene (B1212753) bridge that links two molecules of the protonated CDEA. evitachem.com This reaction is typically performed under heating. patsnap.com

Neutralization and Isolation : After the condensation is complete, the reaction mixture is neutralized with an alkali solution. This deprotonates the amine groups and causes the crude M-CDEA product to precipitate out of the solution, from which it can be filtered and purified. patsnap.comgoogle.com

This synthetic route provides a direct, single-step condensation method to produce M-CDEA from a pre-chlorinated aniline precursor. google.com

Influence of Reaction Parameters on Condensation Process

The efficiency and outcome of the M-CDEA synthesis are highly dependent on several key reaction parameters. The careful control of these variables is essential for achieving high purity and yield. patsnap.comgoogle.com

Key parameters include:

Reactant Molar Ratios : The molar ratio of CDEA to hydrochloric acid to formaldehyde is critical. A typical ratio is 1 : 1-1.6 : 0.5-0.8 (CDEA:HCl:Formaldehyde). google.com

Concentration : The concentrations of the hydrochloric acid (typically 26-35%) and the formaldehyde solution (28-37%) influence the reaction rate and product quality. google.com

Temperature : The reaction is temperature-sensitive. It is often initiated at a moderate temperature (e.g., 50-60°C) during the addition of formaldehyde and then raised to a higher temperature (e.g., 80-100°C) for a period to ensure the reaction goes to completion. google.compatsnap.com

Reaction Time : The duration of the reaction, including the initial dropping time for formaldehyde and the subsequent heating period, affects the degree of polymerization and the formation of byproducts. patsnap.com

Inert Atmosphere : The reaction is typically conducted under the protection of an inert gas, such as nitrogen or argon, to prevent unwanted oxidative side reactions. patsnap.comgoogle.com

The table below summarizes findings from different experimental setups for the synthesis of M-CDEA.

| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com | General Range google.comgoogle.com |

| HCl Concentration | 31% | 28% | 33% | 26-35% |

| Formaldehyde Conc. | 30% | 37% | 35% | 28-37% |

| Initial Temp. | 50°C | 60°C | 60°C | 50-80°C |

| Final Temp. | 80°C | 90°C | 90°C | 80-100°C |

| Molar Ratio (CDEA:HCl:CH₂O) | Not specified | Not specified | Not specified | 1 : 1-1.6 : 0.5-0.8 |

Derivatization Strategies for Functional Enhancement of this compound

Derivatization of this compound is a key strategy for enhancing its properties for specific industrial applications, particularly in polymer science. The primary goal is to create molecules with improved thermal stability, mechanical strength, and processing characteristics.

The most significant derivatization is its condensation with formaldehyde to produce 4,4'-Methylenebis(this compound) (M-CDEA). M-CDEA is a highly effective curing agent for epoxy resins and a chain extender for polyurethane elastomers. patsnap.com The resulting polymers exhibit high glass transition temperatures (Tg) and low dielectric constants, making them suitable for demanding applications in the aerospace and electronics industries.

Further functionalization can be achieved through reactions involving the amine or chloro groups. For example, reaction with hypochlorous acid (HOCl) leads to the formation of chlorinated acetamide derivatives, such as 2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide. While this specific reaction is noted in the context of disinfection, it demonstrates the potential for targeted chemical modifications at the amine group to introduce new functionalities.

These derivatization strategies transform the basic this compound molecule into valuable components for high-performance materials.

Advanced Applications of 3 Chloro 2,6 Diethylaniline As a Chemical Intermediate

Role in Pharmaceutical Synthesis

The functional groups on 3-chloro-2,6-diethylaniline make it a versatile precursor for creating active pharmaceutical ingredients (APIs) and their intermediates. The amino group allows for the formation of amides, while the aromatic ring can undergo further substitution, enabling the construction of diverse and complex drug molecules.

This compound is a structural analog of 2,6-dimethylaniline (B139824), the key precursor for the widely used local anesthetic, Lidocaine. The synthesis pathway for Lidocaine can be adapted to use this compound to produce related anesthetic compounds. The general synthesis involves a two-step process. acs.org

First, the aniline (B41778) is reacted with an acyl chloride, such as chloroacetyl chloride, in a process known as acylation. sandiego.eduumass.edu In this reaction, the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This forms an amide intermediate, in this case, a substituted α-chloroacetanilide. sandiego.educerritos.edu

The second step is a nucleophilic substitution reaction (SN2) where the chloro- group on the newly formed acetanilide (B955) is displaced by a secondary amine, such as diethylamine. umass.edu The resulting molecule is a Lidocaine analog, where the original methyl groups on the aromatic ring are replaced by ethyl groups, and a chlorine atom is introduced at the 3-position. This modification of the Lidocaine structure can influence the compound's physiochemical properties, such as lipophilicity and metabolic stability, which are key determinants of anesthetic activity.

Beyond anesthetics, this compound and its derivatives are employed in the synthesis of novel intermediates for various therapeutic areas. biosynth.comsynchemia.com The compound's structure is valuable for creating molecules in drug discovery programs. For instance, related aniline structures are foundational in synthesizing drugs for conditions like angina. rsc.org

A significant application is in the production of more complex diamine structures, such as 4,4′-Methylenebis(this compound) (MCDEA). tandfonline.com This derivative has been used as a building block for novel, optically active poly(amide-imide)s, which are advanced polymers with potential applications in specialized biomedical fields. tandfonline.com The synthesis involves reacting MCDEA with a diacid derived from an amino acid, demonstrating how this compound can be incorporated into complex, chiral structures for specialized research and development. tandfonline.com

Application in Agrochemical Development

In the agricultural sector, substituted anilines are crucial for manufacturing a range of pesticides, particularly herbicides. The specific substitutions on the aniline ring are critical for determining the herbicide's spectrum of activity and crop selectivity.

This compound is an important intermediate in the synthesis of chloroacetanilide herbicides. myskinrecipes.com This class of herbicides is widely used in agriculture to control weeds in major crops like corn, soybeans, and rice. myskinrecipes.comindustryarc.com The manufacturing process typically involves the reaction of the substituted aniline with chloroacetyl chloride to form the active herbicidal molecule. google.comekb.eg

The structure of this compound directly contributes to the efficacy of these herbicides. The 2,6-diethyl substitution is a common feature in effective herbicides like Alachlor (B1666766) and Butachlor (B1668075), which are derived from the related 2,6-diethylaniline (B152787). industryarc.com The introduction of a chlorine atom onto the ring, as in this compound, modifies the electronic properties of the molecule, which can fine-tune its herbicidal activity and selectivity.

Table 1: Examples of Chloroacetanilide Herbicides and Their Aniline Precursors

| Herbicide | Aniline Precursor | Primary Use |

|---|---|---|

| Alachlor | 2,6-Diethylaniline | Pre-emergence weed control in corn, soybeans, and peanuts. industryarc.com |

| Butachlor | 2,6-Diethylaniline | Pre-emergence weed control, primarily in rice paddies. industryarc.com |

| Metolachlor | 2-Ethyl-6-methylaniline | Broad-spectrum weed control in various crops, including corn and soybeans. |

| Prynachlor | 2,6-Dimethylaniline | Selective herbicide. epo.org |

| Hypothetical | This compound | Intermediate for developing new chloroacetanilide herbicides with potentially modified activity or crop safety profiles. myskinrecipes.com |

Integration into Polymer and Material Science

The reactivity of the amino group and the rigid, substituted aromatic structure of this compound make it and its derivatives useful in the field of polymer chemistry. These compounds can be incorporated into polymer backbones or used as additives to modify material properties.

While this compound itself can be used in polymer synthesis, its dimerized derivative, 4,4'-Methylene-bis-(this compound) (MCDEA), is a prominent and highly effective curing agent, or hardener, for polyurethane and epoxy resin systems. ontosight.aigantrade.comnih.gov Curing agents are crucial components that create cross-links between polymer chains, transforming liquid resins into solid, durable materials with enhanced mechanical and thermal properties. ontosight.ai

MCDEA is primarily used as an aromatic diamine curative in the production of high-performance cast polyurethane elastomers. gantrade.com During the curing process, the two primary amine groups of the MCDEA molecule react with isocyanate groups of a polyurethane prepolymer. ontosight.aigoogle.com This reaction forms a highly cross-linked, three-dimensional polymer network. The resulting polyurethane materials exhibit significant improvements in performance characteristics compared to those cured with other agents. tri-iso.com

The specific structure of MCDEA, derived from this compound, imparts desirable properties to the final polymer, including high-temperature performance, enhanced durability, and improved mechanical strength. gantrade.comtri-iso.com These high-performance polyurethanes are used in demanding applications such as industrial wheels, seals, coatings, and rigid foams for automotive parts and insulation. ontosight.aigantrade.com

Table 2: Properties Imparted by MCDEA as a Polyurethane Curative

| Property | Description | Source |

|---|---|---|

| High-Temperature Performance | Improves the thermal stability of the cured elastomer, allowing it to function in high-heat environments. | gantrade.comtri-iso.com |

| Enhanced Mechanical Properties | Increases tensile strength, abrasion resistance, and overall durability of the material. | ontosight.aitri-iso.com |

| Low Hysteresis | Reduces heat build-up under dynamic load, which is critical for parts subjected to repeated stress. | google.com |

| Chemical Resistance | The cross-linked structure provides better resistance to chemical degradation. | ontosight.ai |

| Processing Characteristics | Offers a manageable pot life and curing profile suitable for industrial manufacturing processes. | gantrade.comgoogle.com |

Reactive Diluent in Polymer Production (e.g., Ethylene (B1197577) Oxide)

This compound serves as a reactive diluent in specific polymer production processes. biosynth.com Notably, it is employed in the manufacturing of ethylene oxide. biosynth.com In this capacity, the compound's function is to reduce the viscosity of the resin system before curing. Its low viscosity and high molecular weight contribute to its effectiveness as a thermoplastic material. biosynth.com The reactivity of the aniline group allows it to be incorporated into the polymer backbone during polymerization, becoming a permanent part of the final polymer structure. This integration prevents the diluent from leaching out of the cured product, which is a common issue with non-reactive diluents.

Thermoplastic and Optical Sealant Applications

The compound this compound is identified as a thermoreversible optical sealant. biosynth.com It has demonstrated efficacy as a sealant for polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) films. biosynth.com Its thermoreversible nature is a key characteristic, suggesting that its sealing properties can be activated or reversed with changes in temperature. This property is advantageous in applications requiring reprocessing or temporary sealing.

Furthermore, its characteristics, such as low viscosity and high molecular weight, allow it to be used as a thermoplastic material in various applications. biosynth.com Unlike thermosetting plastics, thermoplastics can be melted and reshaped upon heating, which offers versatility in manufacturing processes.

Studies on Polymer Morphology Using this compound as a Model System

In the field of polymer science, this compound is utilized as a model system for investigating the morphology of polymerization products. biosynth.com Researchers employ this compound to study the development of polymer structures, often using techniques like optical microscopy to observe the morphological characteristics that emerge during polymerization. biosynth.com Its defined chemical structure and predictable reactivity provide a controlled basis for understanding how process variables influence the final physical form and properties of a polymer.

Intermediate in Dye and Pigment Synthesis

This compound is a versatile intermediate in the synthesis of dyes and pigments. guidechem.comcymitquimica.com Its molecular structure, which includes an aromatic aniline core, is fundamental to this application. cymitquimica.com The presence of reactive functional groups—specifically the amino group and the chlorine atom—allows it to be a building block for complex chromophoric systems. guidechem.comcymitquimica.com

The compound serves as a platform for introducing chlorine and ethyl groups into dye molecules. guidechem.com These substitutions can be used to modify the final color, stability, and solubility of the pigment or dye. guidechem.comlookchem.com As an aromatic amine, it can undergo various chemical reactions like electrophilic substitution and oxidation, making it a valuable precursor in the synthesis of a range of colored organic compounds. cymitquimica.com

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 67330-62-5 | biosynth.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₄ClN | biosynth.comcymitquimica.comnih.gov |

| Molecular Weight | 183.68 g/mol | biosynth.comsigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Boiling Point | 137-139 °C at 10 mmHg | sigmaaldrich.com |

| Density | 1.095 g/mL at 25 °C | biosynth.comsigmaaldrich.com |

| Refractive Index | n20/D 1.56 | sigmaaldrich.com |

| Flash Point | 113 °C | biosynth.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene Oxide |

| Polyethylene |

Biological Interactions and Activities of 3 Chloro 2,6 Diethylaniline and Its Derivatives

Molecular Level Interactions in Biological Systems

The biological activity of 3-Chloro-2,6-diethylaniline is fundamentally linked to its interactions within living systems, particularly how it is processed and transformed by metabolic enzymes.

Enzyme Binding and Metabolic Biotransformation (e.g., Cytochrome P450)

Aromatic amines and their derivatives are well-known substrates for cytochrome P450 (CYP450) enzymes, a critical family of proteins responsible for the metabolism of a vast array of foreign compounds (xenobiotics). researchgate.netresearchgate.net The biotransformation of chloroaniline derivatives often begins with reactions catalyzed by these enzymes. Phase I metabolism, driven by CYP450, typically involves oxidation, which introduces or exposes polar functional groups on the molecule, preparing it for subsequent reactions. researchgate.net

Studies on the metabolism of chloroacetamide herbicides, which degrade into related aniline (B41778) compounds, provide insight into these pathways. For instance, the herbicides alachlor (B1666766) and butachlor (B1668075) are metabolized into 2,6-diethylaniline (B152787) (DEA), a close structural analog of this compound. nih.gov Research has demonstrated that human liver microsomes metabolize the intermediate compound CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) to DEA at a significant rate. nih.gov The specific cytochrome P450 isoforms identified as responsible for the initial metabolism of the parent herbicides are CYP3A4 and CYP2B6. nih.gov This suggests that these enzymes are likely involved in the biotransformation of other structurally similar dialkylanilines.

The metabolic process for these aniline compounds can proceed through para-hydroxylation, followed by oxidation, leading to the formation of reactive intermediates like benzoquinone imines. nih.gov This metabolic activation is a key area of study in understanding the biological effects of this class of chemicals.

Table 1: Metabolic Rates of Chloroacetamide Intermediates to Anilines in Human and Rat Liver Microsomes

| Substrate | Product | Species | Metabolic Rate (nmol/min/mg) |

| CDEPA | DEA | Human | 0.841 |

| CDEPA | DEA | Rat | 0.350 |

| CMEPA | MEA | Human | 0.541 |

| CMEPA | MEA | Rat | 0.308 |

Data sourced from a comparative metabolism study. nih.gov CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) and CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) are metabolic intermediates of certain herbicides. DEA (2,6-diethylaniline) and MEA (2-methyl-6-ethylaniline) are the resulting aniline products.

Pharmacological and Toxicological Effects of this compound Derivatives

Derivatives of this compound have been investigated for specific biological activities, including their effects on cancer cells and microbial pathogens.

Cytotoxic and Antineoplastic Properties of 4,4'-Methylenebis(this compound)

The dimeric derivative, 4,4'-Methylenebis(this compound), also known as M-CDEA, has been identified as a compound with notable cytotoxic and antineoplastic (anti-cancer) properties. Its chemical structure, featuring two chloro-diethylaniline units linked by a methylene (B1212753) bridge, underpins its biological activity. nih.gov

Table 2: Profile of 4,4'-Methylenebis(this compound) (M-CDEA)

| Property | Description | Reference |

| Chemical Formula | C₂₁H₂₈Cl₂N₂ | |

| Molar Mass | 379.37 g/mol | |

| CAS Number | 106246-33-7 | |

| Biological Activity | Cytotoxic, Antineoplastic | |

| Mechanism | Inhibition of cellular proliferation, Interference with DNA repair |

A primary mechanism through which M-CDEA exerts its antineoplastic effects is by inhibiting the proliferation of cells. This action is fundamental to its potential as an anti-cancer agent, as uncontrolled cellular proliferation is a hallmark of cancer. By halting or slowing the division and growth of tumor cells, the compound can limit the progression of the malignancy.

Further elucidating its mechanism, M-CDEA has been shown to interfere with DNA repair mechanisms within cells. Healthy cells have robust systems for repairing DNA damage to maintain genomic integrity. By disrupting these repair processes, M-CDEA can cause an accumulation of DNA damage in cancer cells, which are often more reliant on these pathways due to their rapid division and inherent genomic instability. This unrepaired damage can trigger programmed cell death, or apoptosis, ultimately leading to the death of the tumor cells.

Antivirulence Activity Against Microbial Pathogens (e.g., Pseudomonas spp.)

Beyond their effects on eukaryotic cells, aniline derivatives are also being explored for their potential to combat bacterial infections through an anti-virulence approach. This strategy aims to disarm pathogens by inhibiting their virulence factors—such as toxins, motility, and biofilm formation—rather than killing them outright. This can reduce the severity of an infection and may exert less selective pressure for the development of antibiotic resistance.

Research has shown that various aniline derivatives can inhibit biofilm formation in pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov P. aeruginosa is a particularly challenging opportunistic pathogen known for its ability to form robust biofilms and for its complex quorum sensing (QS) systems, which regulate the expression of virulence factors. Studies have identified compounds that can inhibit QS signaling pathways, such as LasR and PqsR, in P. aeruginosa, thereby reducing the production of virulence factors and diminishing biofilm growth. researchgate.net While these studies did not test this compound specifically, the demonstrated efficacy of the broader aniline class suggests a promising area for future investigation into its potential anti-virulence applications. nih.govresearchgate.net

Environmental Fate and Degradation Studies of 3 Chloro 2,6 Diethylaniline

Environmental Release and Distribution Profiles in Industrial Contexts

3-Chloro-2,6-diethylaniline is a synthetic organic chemical primarily used as an intermediate in the manufacturing of other chemicals, including dyes, pharmaceuticals, and agrochemicals. Its release into the environment is typically associated with its production and industrial use. One documented instance of its proposed production is at a synthetic organic chemicals manufacturing plant located in an industrial estate in Sachin, Surat, India. environmentclearance.nic.in

The environmental distribution of this compound is governed by its physicochemical properties. A related, more studied derivative, 4,4'-methylenebis(this compound) or M-CDEA, is noted to be water-insoluble but soluble in fat, and it is not expected to be significantly ionized in the normal environmental pH range. industrialchemicals.gov.au M-CDEA also has a high n-octanol/water partition coefficient (log Pow) of 6.5, suggesting a strong tendency to adsorb to organic matter in soil and sediment and to bioaccumulate. tri-iso.com Given the structural similarities, this compound is also expected to exhibit low water solubility and moderate to low mobility in soil, with a preference for partitioning to soil and sediment over water. nih.gov Releases during transport, storage, or reformulation are potential pathways for environmental entry. industrialchemicals.gov.au

Physicochemical Properties Relevant to Environmental Fate

| Property | Value for this compound | Value for Derivative (M-CDEA) | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄ClN | C₂₁H₂₈Cl₂N₂ | industrialchemicals.gov.aunih.gov |

| Molecular Weight | 183.68 g/mol | 379.37 g/mol | nih.govmerckmillipore.com |

| Water Solubility | Data not available | 0.02 mg/L (slightly soluble) | merckmillipore.com |

| log Pow (n-octanol/water partition coefficient) | Data not available | 6.5 | tri-iso.com |

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical transformation without the intervention of living organisms. For substituted anilines, key abiotic pathways include hydrolysis and photolysis.

Hydrolysis : this compound is not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that are readily hydrolyzable under typical environmental pH conditions. nih.gov

Photolysis : Anilines are known to absorb light within the environmental UV spectrum (wavelengths >290 nm). nih.gov This suggests that this compound may undergo direct photolysis in sunlit surface waters and in the atmosphere. nih.gov

Oxidation : In the atmosphere, the compound is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for the related compound 2,6-diethylaniline (B152787), based on its reaction with hydroxyl radicals, is approximately 2.4 hours. nih.gov A similar rapid degradation pathway can be anticipated for this compound. Oxidation in soil or water can also occur, with studies on the related 2,6-dimethylaniline (B139824) identifying by-products such as 2,6-dimethyl-phenol and various quinones when exposed to hydroxyl radicals. researchgate.net

Biotic Degradation and Microbial Transformation Processes

Microbial activity is a primary driver for the breakdown of halogenated anilines in the environment. These processes can lead to the detoxification or, in some cases, the formation of more persistent or toxic metabolites.

Microorganisms have evolved diverse enzymatic pathways to degrade halogenated aromatic compounds. For halogenated anilines, these mechanisms can be broadly categorized as:

Reductive Dehalogenation : Under anaerobic conditions, many microorganisms can remove halogen substituents from an aromatic ring. acs.orgresearchgate.net This process, known as organohalide respiration, is a key step in the natural attenuation of halogenated pollutants. researchgate.net The regioselective removal of the halogen is often governed by the electronic properties of the molecule. acs.orgresearchgate.net

Oxidative Dehalogenation : Aerobic microbes often initiate degradation by using oxygenases to attack the aromatic ring, which can lead to the removal of the halogen substituent. bohrium.com

Reductive Deamination : A novel initial step observed in the anaerobic degradation of some dihaloanilines is reductive deamination, where the amino group is removed to form a dihalobenzene intermediate. oup.com

Dioxygenase Attack : Halogenated anilines can also be degraded by dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization. bohrium.com

The microbial degradation of chloroacetanilide herbicides like alachlor (B1666766), which share a structural similarity with this compound, provides significant insight into potential breakdown pathways. A common pathway for these herbicides involves N-dealkylation to form an intermediate, which is then converted to 2,6-diethylaniline (DEA). asm.orgmdpi.comresearchgate.net

Formation of 2,6-diethylaniline : It is highly probable that the initial step in the biotic degradation of this compound involves the microbial removal of the chlorine atom (dehalogenation) to form the less halogenated and often carcinogenic metabolite, 2,6-diethylaniline. ethz.ch

Fate of 2,6-diethylaniline : Once formed, 2,6-diethylaniline is subject to further microbial degradation. Studies have shown that it can be utilized as a sole carbon source by certain bacteria. researchgate.net The degradation of DEA can proceed through several routes. For instance, the bacterium Acinetobacter sp. GC-A6 transforms DEA into N-(2,6-diethylphenyl) formamide. mdpi.com Other studies have identified metabolites such as 7-ethylindoline. mdpi.com The ultimate fate depends on the specific microorganisms present and the environmental conditions. Some degradation pathways for alachlor have been specifically noted for not generating the carcinogenic 2,6-diethylaniline, highlighting the diversity of microbial capabilities. ethz.ch

Key Degradation Products and Pathways

| Parent Compound | Primary Degradation Product | Further Metabolites | Degradation Pathway/Organism | Reference |

|---|---|---|---|---|

| Alachlor (analogue) | 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) | 2,6-diethylaniline | Microbial N-dealkylation | mdpi.comresearchgate.net |

| 2,6-diethylaniline | N-(2,6-diethylphenyl) formamide | - | Acinetobacter sp. GC-A6 | mdpi.com |

| 2,6-diethylaniline | 7-ethylindoline | - | Acinetobacter sp. GC-A6 | mdpi.com |

| 2,6-dimethylaniline (analogue) | 2,6-dimethyl-phenol, 2,6-dimethyl-p-benzoquinone | Maleic, lactic, oxalic acids | Oxidation by hydroxyl radicals | researchgate.net |

Environmental Impact Assessment of this compound and its Derivatives

The environmental impact of this compound and its derivatives is a subject of regulatory concern. The derivative M-CDEA is classified under the Globally Harmonized System (GHS) with the hazard statement H413: "May cause long lasting harmful effects to aquatic life." tri-iso.commerckmillipore.com This classification indicates that the substance is persistent in the environment and has a potential for chronic toxicity to aquatic organisms.

Analytical and Characterization Methodologies for 3 Chloro 2,6 Diethylaniline

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating 3-Chloro-2,6-diethylaniline from complex matrices and quantifying its presence. These techniques are particularly important for purity assessment and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS analysis provides critical information for both qualitative identification and quantitative purity assessment. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. The mass spectrum of this compound exhibits a distinctive fragmentation pattern, with a prominent molecular ion peak and other fragment ions that confirm its structure. nih.gov Publicly available spectral libraries, such as those from the National Institute of Standards and Technology (NIST), contain reference spectra that can be used to confirm the identity of the compound. nih.gov For instance, the NIST library entry for this compound shows a top peak at a mass-to-charge ratio (m/z) of 168. nih.gov

The purity of a this compound sample can be determined by analyzing the gas chromatogram. The area under the peak corresponding to the compound is proportional to its concentration. Any other peaks in the chromatogram represent impurities, and their relative peak areas can be used to estimate their concentrations, thus providing a quantitative measure of the sample's purity. thermofisher.com GC-MS is also effective in separating and identifying isomers, which is crucial as different isomers can have varying chemical and toxicological properties. d-nb.infotandfonline.com

GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 107987 | nih.gov |

| Total Peaks | 118 | nih.gov |

| Top Peak (m/z) | 168 | nih.gov |

| Molecular Ion (m/z) | 183 | nih.gov |

| Third Highest Peak (m/z) | 170 | nih.gov |

Liquid Chromatography Methodologies (HPLC, UPLC) for Impurity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. ambeed.comvivanls.com These methods separate components in a liquid sample based on their differential interactions with a stationary phase packed in a column.

For this compound, reversed-phase HPLC or UPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of the compound from its polar and nonpolar impurities. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector provides further specificity. acs.org

Impurity profiling by HPLC or UPLC is critical for quality control. These methods can detect and quantify trace-level impurities that may have been introduced during the synthesis or degradation of the compound. For example, in the synthesis of related compounds like 4,4'-methylene-bis-(this compound), HPLC is used to determine the purity of the final product, with purities often exceeding 98%. google.com The high resolution of UPLC, which utilizes smaller particle sizes in the column, allows for faster analysis times and better separation of closely related impurities. acs.org Quantitative analysis is achieved by creating a calibration curve using standards of known concentration. lcms.cz

A study on the analysis of aromatic amines in textiles demonstrated the effectiveness of LC-MS/MS for reliable identification and quantification, highlighting its ability to separate structural isomers and minimize matrix interference. lcms.cz Similarly, research on the migration of compounds from food contact materials utilized UPLC coupled with high-resolution mass spectrometry (HRMS) to identify and quantify various substances, including aniline (B41778) derivatives. acs.org

Typical UPLC-MS Conditions for Aniline Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | CORTECS C18 (2.1 × 100 mm, 1.6 μm) | acs.org |

| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid | acs.org |

| Flow Rate | 0.3 mL/min | acs.org |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative | acs.org |

| Mass Range (m/z) | 50–1000 Da | acs.org |

Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique signal for each non-equivalent atom in the molecule.

For this compound, both ¹H NMR and ¹³C NMR spectra are essential for confirming its structure. vivanls.com The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons will appear as a distinct pattern in the downfield region (typically 6.5-8.0 ppm), while the protons of the ethyl groups will show characteristic quartet and triplet signals in the upfield region. The integration of the peaks corresponds to the number of protons of each type.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic). While specific NMR data for this compound is available from commercial suppliers, detailed spectral assignments are often found in research literature focusing on related structures or synthetic methodologies. vivanls.comchemicalbook.com For instance, the ¹H NMR spectrum of the related compound 2,6-diethylaniline (B152787) shows signals corresponding to the aromatic protons and the ethyl groups, which can be compared to the spectrum of the chlorinated derivative to understand the effect of the chlorine substituent. chemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. wiley.com This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. wiley.com

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups. nih.govvivanls.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl groups are observed around 2850-3100 cm⁻¹. libretexts.orglibretexts.org The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range. Finally, the C-Cl stretching vibration will produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orglibretexts.org FT-IR spectra for this compound are available from various sources, including chemical suppliers and databases, which can be used for comparison and identification. nih.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 | core.ac.uk |

| Aromatic C-H | Stretching | 3000-3100 | libretexts.org |

| Aliphatic C-H | Stretching | 2850-2970 | libretexts.org |

| Aromatic C=C | Stretching | 1400-1600 | libretexts.org |

| Aromatic C-N | Stretching | 1250-1360 | libretexts.org |

| C-Cl | Stretching | 600-800 | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of UV or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. Molecules containing chromophores, such as aromatic rings, exhibit characteristic UV-Vis absorption spectra.

The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π → π* electronic transitions within the substituted benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring, namely the chloro, amino, and diethyl groups. While specific UV-Vis spectral data for this compound is not extensively detailed in readily available literature, it is a technique used in the characterization of related polymers and nanocomposites containing similar chromophoric units. tandfonline.comtandfonline.com For example, in studies of poly(amide-imide)/TiO2 nanocomposites derived from a related aniline, UV-vis spectroscopy was used to investigate the transmittance behavior of the resulting materials. tandfonline.com

Advanced Techniques for Material Characterization of this compound Containing Systems

The characterization of materials containing this compound, particularly its derivatives like 4,4'-methylene-bis(this compound) (MCDEA), is crucial for understanding their structure-property relationships. gantrade.com MCDEA is a significant aromatic diamine curative used to enhance the performance of polyurethane and epoxy resin systems. gantrade.com A variety of advanced analytical techniques are employed to investigate the morphology, thermal properties, and structural organization of these complex polymer systems.

Thermal and Morphological Analysis

Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and Wide-Angle X-ray Scattering (WAXS) are powerful tools for characterizing the thermal behavior and structural phases of polymers. In a study involving a liquid crystalline thermoset (LCT), MCDEA was used as a curing agent for a mesogenic azomethine diepoxide. researchgate.net The investigation of the cross-linking reaction and thermal properties was conducted using DSC, while POM and WAXS were used to identify the resulting structural phases. researchgate.net The combination of these techniques revealed the formation of an ordered smectic E structure during the curing process. researchgate.net

Spectroscopic and Microscopic Characterization of Nanocomposites

The integration of nanoparticles into polymer matrices creates nanocomposites with enhanced properties. The characterization of these materials requires a multi-technique approach. For instance, novel chiral poly(amide-imide) (PAI)/TiO2 nanocomposites were synthesized using a derivative of 4,4′-methylenebis(this compound). tandfonline.com The successful formation and structure of the polyamide-imide were confirmed using Fourier Transform Infrared Spectroscopy (FT-IR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy. tandfonline.com

The morphology and dispersion of the titanium dioxide nanoparticles within the polymer matrix were assessed using advanced microscopic and diffraction techniques. tandfonline.com Powder X-ray Diffraction (XRD) confirmed that the crystalline structure of the TiO2 nanoparticles was maintained during the composite formation. tandfonline.com Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) provided visual evidence of a homogeneous dispersion of the nanoparticles within the PAI matrix on the nanoscale. tandfonline.com

A summary of the techniques used in the characterization of these nanocomposites is presented below.

| Analytical Technique | Purpose of Analysis | Key Findings |

| FT-IR Spectroscopy | Confirmed the chemical structure of the poly(amide-imide). | Showed characteristic absorption bands for the imide ring at approximately 1722 cm⁻¹, 1375 cm⁻¹, 1064 cm⁻¹, and 731 cm⁻¹. tandfonline.com |

| ¹H NMR Spectroscopy | Confirmed the polymer structure. | Revealed resonances for aliphatic and aromatic protons in the expected ranges (0.81–4.10 ppm and 6.75–8.50 ppm, respectively). tandfonline.com |

| X-ray Diffraction (XRD) | Analyzed the crystalline structure of the nanocomposite. | Indicated that the anatase TiO₂ morphology was preserved within the polymer matrix. tandfonline.com |

| FE-SEM & TEM | Visualized the morphology and nanoparticle dispersion. | Showed homogeneous dispersion of TiO₂ nanoparticles within the polymer matrix. tandfonline.com |

Crystallographic Studies

Single-crystal X-ray analysis provides precise information about molecular structures. This technique has been applied to derivatives such as 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(this compound). researchgate.net These studies offer detailed insights into the three-dimensional arrangement of the atoms and the influence of substituents, like the chlorine atom, on the twist angle between the aromatic rings. researchgate.net

Computational and Theoretical Studies on 3 Chloro 2,6 Diethylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to determine the molecular structure and elucidate electronic characteristics.

For substituted anilines, quantum chemical parameters are crucial in predicting their behavior. Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

In a study on 2,5-dichloroaniline, another chloro-substituted aniline (B41778), quantum chemical calculations revealed that the presence of the amino (-NH2) group significantly increases the HOMO energy level. rasayanjournal.co.in A higher EHOMO value implies a greater tendency to donate electrons, which can be a crucial factor in its chemical interactions and potential mechanisms of action, such as in corrosion inhibition. rasayanjournal.co.in Generally, for substituted anilines, electron-withdrawing groups tend to lower the HOMO and LUMO energies, while electron-donating groups raise them. The chlorine atom in 3-chloro-2,6-diethylaniline is electron-withdrawing, while the diethyl groups are electron-donating, creating a complex electronic environment that influences its reactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electron Density | Distribution of electrons in the molecule; identifies nucleophilic and electrophilic sites. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. These techniques are essential for understanding how a molecule's shape and flexibility influence its interactions with other molecules.

For this compound, the presence of two ethyl groups ortho to the amino group introduces significant steric hindrance. This steric crowding influences the planarity of the aniline ring and the orientation of the amino group, which in turn affects its chemical properties and biological activity. Computational studies on the closely related 2,6-diethylaniline (B152787) have shown that the molecule is not planar due to the presence of the two ethyl groups.

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in various environments, such as in a solvent or interacting with a biological target. For instance, MD simulations of polyaniline, a polymer derived from aniline, have been used to study its conformational transitions and interactions with its environment. acs.org Such simulations can reveal preferred conformations, rotational barriers of the ethyl groups, and the dynamics of hydrogen bonding involving the amino group. This information is critical for understanding how the molecule might bind to receptors or enzymes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or other properties. These models are invaluable in medicinal chemistry and toxicology for predicting the activity of new compounds.

While specific QSAR models for this compound were not found in the reviewed literature, studies on substituted anilines have established clear relationships between their structural features and their toxicological effects. For example, the toxicity of substituted anilines has been shown to correlate with parameters like the Hammett sigma constant (a measure of the electron-donating or -withdrawing nature of a substituent) and descriptors related to hydrogen bonding capacity. nih.gov Generally, the presence of electron-withdrawing substituents on the aniline ring increases toxicity. nih.gov

QSAR studies on substituted anilides, which are derivatives of anilines, have successfully modeled their antimicrobial activity using molecular connectivity indices, which are topological descriptors that quantify the size, shape, and degree of branching of a molecule. researchgate.netresearchgate.net These models can predict the antimicrobial potency of new anilide compounds based on their structural features. researchgate.netresearchgate.net

Table 2: Common Descriptors Used in QSAR Models for Substituted Anilines

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Hammett constants, EHOMO, ELUMO | Describe the electronic effects of substituents on reactivity and interaction. |

| Steric | Molar refractivity, Sterimol parameters | Quantify the size and shape of the molecule and its substituents. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its absorption and distribution. |

| Topological | Molecular connectivity indices (e.g., 0χ, 2χ) | Numerically encode the structure and branching of the molecule. |

In Silico Prediction of Environmental Behavior and Fate

In silico methods are increasingly used to predict the environmental fate and behavior of chemical compounds, helping to assess their potential for persistence, bioaccumulation, and toxicity in the environment. These predictive models are based on the chemical structure of the compound and use QSARs and other computational tools.

For this compound, its environmental behavior can be estimated by considering its structural features. The presence of the chlorine atom and the aromatic ring suggests a degree of persistence, as these features can be resistant to microbial degradation. The lipophilicity of the molecule, which can be estimated by its octanol-water partition coefficient (LogP), is a key parameter for predicting its tendency to bioaccumulate in organisms.

The development of quantitative structure-metabolism relationships (QSMR) for substituted anilines allows for the prediction of their metabolic fate. nih.gov For example, computational models can predict whether an aniline derivative is likely to undergo N-acetylation, a common metabolic pathway. nih.gov Such predictions are crucial for understanding the biotransformation of this compound in the environment and in organisms. Aniline and its derivatives are known to be released into aquatic environments as by-products of industrial processes, making the prediction of their environmental fate an important area of research. nih.gov

Table 3: Predicted Environmental Properties and Their Significance

| Property | Significance |

|---|---|

| Persistence | The length of time the compound remains in the environment. |

| Bioaccumulation | The tendency of the compound to accumulate in living organisms. |

| Toxicity | The potential of the compound to cause harm to environmental organisms. |

| Mobility | The movement of the compound in soil, water, and air. |

Future Research Directions and Emerging Trends for 3 Chloro 2,6 Diethylaniline

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of chloroanilines has often involved hazardous reagents and harsh reaction conditions, presenting significant environmental and safety concerns. For instance, older methods for producing 3-Chloro-2,6-diethylaniline involved the use of chlorine gas, a highly toxic and corrosive chemical. Such processes also required high temperatures and pressures, leading to high energy consumption and the potential for dangerous side reactions.

Emerging research focuses on developing greener and more sustainable synthetic routes that align with the principles of green chemistry. A key area of development is the use of novel catalytic systems to improve efficiency and reduce waste. One patented method avoids the direct use of chlorine gas by employing an aniline (B41778) or alkylaniline metal complex catalyst. mdpi.com In this process, m-chloroaniline is reacted with ethylene (B1197577) in the presence of the catalyst, which facilitates an ethylation reaction to produce this compound. mdpi.com This approach aims to create a simpler, more stable reaction with higher product quality and reduced pollution. mdpi.com

The goals of these green chemistry approaches are summarized in the table below.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Developing catalytic processes with high selectivity to minimize byproduct formation. |

| Atom Economy | Designing synthesis routes that incorporate a maximum amount of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like chlorine gas with safer alternatives and catalytic processes. mdpi.com |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures, reducing overall energy consumption. |

| Use of Catalysis | Employing selective catalysts to improve reaction rates and yields, replacing stoichiometric reagents. mdpi.com |

Future research will likely continue to explore alternative catalysts, solvent-free reaction conditions, and the use of microwave or ultrasonic assistance to further enhance the sustainability of this compound synthesis. nih.govechemi.com

Exploration of Novel Biological Targets and Therapeutic Applications

Aniline and its derivatives are a common structural motif in many pharmaceutical compounds, valued for their versatile chemical properties that allow for interaction with various biological targets. However, the aniline structure is also recognized as a "structural alert" in medicinal chemistry, as it can be metabolized into reactive and potentially toxic compounds in the body. nih.gov This duality drives research into both the therapeutic potential and the risks of aniline-based molecules.

Currently, there is limited direct research on the therapeutic applications of this compound itself. Its primary role remains that of a chemical intermediate. However, the broader class of substituted anilines is actively being investigated for various therapeutic purposes. For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. nih.gov

The exploration of anilines in drug discovery often involves a strategy of isosteric replacement, where the aniline group is substituted with other chemical moieties to mitigate toxicity while retaining or enhancing pharmacological activity. nih.gov This approach allows medicinal chemists to fine-tune a compound's properties, such as bioavailability, solubility, and receptor selectivity.

Future research into this compound in this context could proceed in two main directions:

As a Scaffold: Using the this compound core to synthesize new derivatives for screening against various biological targets, such as enzymes or receptors implicated in disease.

As a Precursor for Bio-isosteres: Developing non-aniline analogs that mimic its structural properties but possess an improved safety profile, a common strategy to overcome the metabolic liabilities of anilines. acs.org

Given the known toxicities associated with chloroanilines, any exploration of therapeutic applications would require extensive toxicological studies to establish a viable safety profile. ilo.org

Design and Synthesis of Advanced Materials with Tunable Properties

This compound is a key component in the synthesis of high-performance polymers, primarily through its role as a precursor to 4,4'-Methylenebis(this compound), commonly known as MCDEA. MCDEA is a highly effective aromatic diamine curative used for polyurethane and polyurea elastomers, as well as a hardener for epoxy resins.

The incorporation of the this compound structure into MCDEA imparts specific properties to the final polymer materials. The chlorine and ethyl groups on the aniline ring provide steric hindrance, which modulates the reactivity of the amine groups. This controlled reactivity is crucial for processing, allowing for a suitable "pot life" or working time before the resin hardens. The resulting polymers exhibit enhanced mechanical properties, high-temperature performance, and durability, making them suitable for demanding applications in coatings, adhesives, sealants, and elastomers.

Beyond its role as a precursor, this compound itself has potential applications in materials science. It has been identified as a component in thermoreversible optical sealants and can be used as a reactive diluent in the production of ethylene oxide. biosynth.com Furthermore, its properties, such as a low viscosity and high molecular weight, suggest it could be used as a thermoplastic material. biosynth.com

Future research in this area is focused on designing advanced materials with precisely controlled and tunable properties. By modifying the structure of this compound or the way it is polymerized, scientists can fine-tune characteristics such as:

Thermal Stability: Creating polymers that can withstand higher operating temperatures.

Mechanical Strength: Enhancing properties like tensile strength, elasticity, and abrasion resistance.

Chemical Resistance: Improving the material's ability to resist degradation from solvents, acids, and bases.

Adhesion: Optimizing the bonding characteristics for advanced adhesives and coatings.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread industrial use of chloroanilines necessitates a thorough understanding of their environmental fate and potential risks. Chloroanilines as a class are known environmental pollutants that can persist in soil and water. crimsonpublishers.comsemanticscholar.org They are toxic to aquatic organisms and can bioaccumulate, posing a threat to ecosystems. ilo.orgcrimsonpublishers.comnih.gov The derivative MCDEA, synthesized from this compound, is classified as a substance that "may cause long lasting harmful effects to aquatic life." merckmillipore.com This indicates that accidental release of this compound or its byproducts into the environment is a significant concern.

Future research is focused on two key areas: comprehensive risk assessment and the development of effective remediation strategies.

Risk Assessment: This involves detailed studies on the ecotoxicity, biodegradation pathways, and environmental persistence of this compound specifically. Understanding how the compound moves through and breaks down in different environmental compartments (soil, water, air) is crucial for predicting its impact and establishing safe exposure limits.

Remediation Strategies: Several methods are being explored for cleaning up sites contaminated with chloroanilines. These strategies can be broadly categorized as biological and chemical.

| Remediation Strategy | Description | Examples of Research Findings |

| Biodegradation | Utilizes microorganisms that can break down chloroanilines into less harmful substances. This is an environmentally friendly and cost-effective approach. | Bacteria such as Pseudomonas, Acinetobacter, and Klebsiella have been shown to use chloroanilines as a source of carbon and nitrogen. nih.govnih.gov The process can be enhanced by co-metabolism, where the presence of a more easily degradable compound (like aniline) stimulates the breakdown of the more persistent chloroaniline. nih.govbesjournal.com |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive chemical species (like hydroxyl or sulfate (B86663) radicals) to destroy organic pollutants. | The use of activated persulfate with nanosized zero-valent iron supported on biochar has been shown to effectively remediate soil contaminated with p-chloroaniline. mdpi.comnih.gov Other oxidants like Fenton's reagent and potassium permanganate (B83412) are also used for in-situ chemical oxidation (ISCO). purdue.edu |

| Physical Methods | Include techniques like soil washing and thermal desorption to remove contaminants from soil. | These methods can be limited by high energy consumption or the need for surfactants that may cause secondary pollution. mdpi.com Bioflushing, which uses agents to dissolve contaminants for extraction, is another emerging technique. ecocycle.co.jp |

Future work will aim to optimize these remediation techniques, potentially combining biological and chemical approaches to create more efficient and sustainable solutions for chloroaniline contamination.

Application of Artificial Intelligence and Machine Learning in Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemistry, capable of accelerating the discovery of new molecules and optimizing complex chemical processes. While specific applications of AI/ML to this compound are not yet widely published, the potential is significant.